molecular formula C22H23N3O3S3 B2815799 4-(N-butyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 442557-17-7

4-(N-butyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide

Cat. No. B2815799
CAS RN: 442557-17-7
M. Wt: 473.62
InChI Key: YEDFCUXRVCBOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-butyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research, including medicinal chemistry, drug discovery, and pharmacology.

Scientific Research Applications

Synthetic Methodologies

One study describes microwave-promoted synthesis techniques for creating substituted benzamides, showcasing the efficiency of microwave irradiation in generating such compounds. This method offers cleaner, more efficient, and faster synthesis compared to traditional thermal heating approaches, which could be relevant for synthesizing compounds similar to 4-(N-butyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide (Saeed, 2009).

Biomedical Applications

Another area of interest is the development of pro-apoptotic indapamide derivatives as anticancer agents , highlighting the potential for benzamide derivatives in cancer therapy. One compound demonstrated significant proapoptotic activity on melanoma cell lines, indicating the therapeutic promise of similar compounds (Yılmaz et al., 2015).

Additionally, research on benzothiazoles and thioureas demonstrates their antioxidant activity, potentially inactivating reactive chemical species. This suggests that benzamide derivatives could play a role in managing oxidative stress-related conditions (Cabrera-Pérez et al., 2016).

Antimicrobial and Antifungal Action

Explorations into antimicrobial and antifungal activities of certain benzamide derivatives reveal their effectiveness against both Gram-positive and Gram-negative bacteria, as well as against Candida albicans. This underscores the potential of related compounds in addressing various infections (Kobzar et al., 2019).

Green Chemistry Approaches

The green synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides from substituted benzohydrazides showcases water as an optimal reaction medium, aligning with principles of green chemistry. This approach not only offers an environmentally friendly synthesis route but also achieves nearly quantitative yields, indicating its efficiency and sustainability (Horishny & Matiychuk, 2020).

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S3/c1-3-4-13-25(2)31(27,28)16-11-9-15(10-12-16)21(26)24-22-23-20-17-7-5-6-8-18(17)29-14-19(20)30-22/h5-12H,3-4,13-14H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDFCUXRVCBOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-butyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide

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